molecular formula C8H14N2 B1289046 3-(tert-Butyl)-4-methyl-1H-pyrazole CAS No. 1588441-29-5

3-(tert-Butyl)-4-methyl-1H-pyrazole

Cat. No. B1289046
M. Wt: 138.21 g/mol
InChI Key: ARNQGHOVSRHJPQ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-methyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure consisting of three carbon atoms and two nitrogen atoms in adjacent positions. The tert-butyl group attached to the pyrazole ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with tert-butyl groups, has been explored through various methods. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, featuring a selective Sandmeyer reaction and providing good yields . Another study presents the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating high regioselectivity under certain conditions . Additionally, the synthesis of 3-tert-butyl-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates has been achieved, with the products' structures confirmed by various spectroscopic methods . These studies highlight the versatility and adaptability of synthetic routes for pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those with a tert-butyl group, has been extensively studied. X-ray single-crystal analysis, along with IR, NMR, and mass spectrometry, has been used to establish the structures of these compounds . For example, the Schiff base 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol was characterized by various spectroscopic techniques, and its molecular geometry was optimized using density functional theory (DFT) . The X-ray structure of 3(5)-(4-tert-butylphenyl)-5(3)-(4-methoxyphenyl)-1H-pyrazole revealed the existence of tautomers and intermolecular hydrogen bonding . These studies provide detailed insights into the molecular structure of pyrazole derivatives .

Chemical Reactions Analysis

Pyrazole derivatives undergo a range of chemical reactions, which have been the subject of several studies. For instance, the reactions of 3-tert-butyl-7-R1-8-R2-pyrazolo[5,1-c][1,2,4]triazines with N-bromosuccinimide resulted in novel diastereomerically pure dicarboxylates . Photochemical studies on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones showed that UV irradiation induces decomposition of certain derivatives, highlighting the impact of substituents on chemical stability . These findings demonstrate the diverse reactivity of pyrazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(tert-Butyl)-4-methyl-1H-pyrazole derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents affects properties such as solubility, melting point, and reactivity. For example, the crystal structures of some derivatives indicate the formation of 1D infinite chains and short intermolecular interactions in the crystalline lattice, which can affect the compound's physical state and solubility . The study of hydrogen-bonded chains and aggregates in pyrazole derivatives further illustrates the importance of intermolecular interactions in determining the properties of these compounds . These analyses provide a comprehensive understanding of how structural features impact the physical and chemical behavior of pyrazole derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-(tert-Butyl)-4-methyl-1H-pyrazole derivatives have been synthesized and structurally characterized in various studies. For instance, researchers prepared new 1H-pyrazole derivatives through Claisen condensation followed by cyclization, confirming the structures through spectroscopy and X-ray crystallography. These compounds exhibit interesting tautomeric forms and intermolecular hydrogen bonding, indicating their potential in materials science and structural chemistry (Wang et al., 2013).

  • Additionally, the one-pot synthesis of a 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, showcasing the compound's ease of synthesis and its potential as a precursor for other valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

Crystallographic Studies and Molecular Interactions

  • Crystallographic studies have revealed that molecules of certain 3-(tert-butyl)-4-methyl-1H-pyrazole derivatives are linked into chains or aggregates via hydrogen bonds. These studies underline the compound's significance in understanding molecular interactions and designing novel materials (Abonía et al., 2007).

Small Molecule Fixation and Carbon Dioxide Capture

  • Research has also focused on using bifunctional frustrated pyrazolylborane Lewis pairs for small molecule fixation. This process is vital in carbon capture technologies and developing new materials or catalysts. The compound has shown efficacy in reacting with carbon dioxide and other small molecules, forming adducts with potential applications in environmental chemistry and material sciences (Theuergarten et al., 2012).

properties

IUPAC Name

5-tert-butyl-4-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-6-5-9-10-7(6)8(2,3)4/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNQGHOVSRHJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256396
Record name 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-4-methyl-1H-pyrazole

CAS RN

1588441-29-5
Record name 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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